(6-Methoxy-1H-indol-3-yl)methanamine
Overview
Description
(6-Methoxy-1H-indol-3-yl)methanamine is an organic compound with the molecular formula C10H12N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the 6th position and a methanamine group at the 3rd position of the indole ring.
Mechanism of Action
Target of Action
(6-Methoxy-1H-indol-3-yl)methanamine is a compound that belongs to the class of organic compounds known as indoles . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
The compound is a yellow to brown powder or crystals, and it is stored in a refrigerator .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound is stored in a refrigerator, suggesting that temperature may be an important factor in its stability .
Biochemical Analysis
Biochemical Properties
The role of (6-Methoxy-1H-indol-3-yl)methanamine in biochemical reactions is not well-documented in the literature. Indole compounds are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
Indole compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-1H-indol-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindole.
Formylation: The 6-methoxyindole undergoes formylation to introduce a formyl group at the 3rd position.
Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(6-Methoxy-1H-indol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Similar structure but lacks the methoxy group at the 6th position.
(5-Methoxy-1H-indol-3-yl)methanamine: Similar structure but with the methoxy group at the 5th position.
(1-Methyl-1H-indol-3-yl)methanamine: Similar structure but with a methyl group at the 1st position.
Uniqueness
(6-Methoxy-1H-indol-3-yl)methanamine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Properties
IUPAC Name |
(6-methoxy-1H-indol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRWUJQPQPEBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651653 | |
Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-58-3 | |
Record name | 6-Methoxy-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887582-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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